2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole

Physicochemical Profiling Drug-likeness Lead Optimization

Researchers optimizing MCH antagonists or anti-inflammatory leads face a gap in halogenated sulfonyl SAR data. This compound solves that by providing a distinct 4-bromophenylsulfonyl chemotype. - Enables systematic evaluation of substituent effects on NF-κB pathway modulation. - Para-bromo group serves as a heavy atom label for X-ray crystallography or MS-based target ID studies. - Occupies a unique physicochemical space (MW 420.3, tPSA ~77.8 Ų) for assessing solubility and metabolic stability.

Molecular Formula C18H18BrN3O2S
Molecular Weight 420.33
CAS No. 887886-45-5
Cat. No. B2612481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole
CAS887886-45-5
Molecular FormulaC18H18BrN3O2S
Molecular Weight420.33
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H18BrN3O2S/c19-14-5-7-15(8-6-14)25(23,24)22-11-9-13(10-12-22)18-20-16-3-1-2-4-17(16)21-18/h1-8,13H,9-12H2,(H,20,21)
InChIKeyJGGCNSHLRQFVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole: Identity and Baseline Data


2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole (CAS 887886-45-5) is a synthetic small molecule belonging to the N-sulfonyl-2-(piperidin-4-yl)-1H-benzo[d]imidazole class. It features a benzimidazole core linked at the 2-position to a piperidine ring, which is N-substituted with a 4-bromophenylsulfonyl group . Its molecular formula is C18H18BrN3O2S with a molecular weight of 420.3 g/mol . This specific substitution pattern differentiates it from other 2-(piperidin-4-yl)-1H-benzo[d]imidazole analogs that bear acyl, alkyl, or unsubstituted piperidine termini, representing a distinct chemotype within benzimidazole-based screening libraries [1].

Chemotype N-sulfonyl-2-(piperidin-4-yl)-1H-benzo[d]imidazole
Key Substituent 4-Bromophenylsulfonyl group
Context Distinct from acyl, alkyl, or unsubstituted piperidine analogs

2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole: Irreplaceability vs. Generic Analogs


The biological activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives is highly sensitive to the nature of the N-piperidine substituent. In the anti-inflammatory series reported by Li et al. (2015), replacing the terminal moiety led to variations in NO inhibitory IC50 values ranging from 0.86 μM to >50 μM across only 15 analogs [1]. The 4-bromophenylsulfonyl group in the target compound introduces distinct electronic (electron-withdrawing sulfonyl bridge, heavy bromine atom) and lipophilic characteristics compared to common alternatives like N-acyl, N-benzyl, or N-alkyl chains. These differences can critically alter target binding, solubility, and metabolic stability. Thus, simple in-class substitution without retaining the precise 4-bromophenylsulfonyl pharmacophore is unlikely to reproduce the compound's specific activity profile in biological assays.

Activity Profile Sensitivity
N-piperidine substituent changes can shift NO inhibition by >50-fold across analogs; simple substitution may not reproduce assay response.
Physicochemical Divergence
The 4-bromophenylsulfonyl group introduces electron-withdrawing and lipophilic character absent in N-acyl or N-alkyl analogs, affecting target binding and solubility.

2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole: Quantitative Differentiation Evidence


Enhanced Lipophilicity and Polar Surface Area

The target compound's 4-bromophenylsulfonyl group increases calculated lipophilicity and molecular weight compared to the unsubstituted parent 2-(piperidin-4-yl)-1H-benzo[d]imidazole. Based on the respective structures, the target compound (MW 420.3, C18H18BrN3O2S) has a higher topological polar surface area (tPSA ~77.8 Ų) and an additional heavy atom count relative to the parent scaffold 2-(piperidin-4-yl)-1H-benzo[d]imidazole (MW 201.27, C12H15N3) . These differences are relevant for membrane permeability and target engagement predictions.

Lipophilicity & Size
Data to verify
ΔMW +219 g/mol
tPSA ~77.8 Ų (calc.)
Supports distinct PK handling prediction
No experimental measurement available
Physicochemical Profiling Drug-likeness Lead Optimization

Anti-Inflammatory Class Benchmarking for Sulfonyl Analogs

While direct data for the specific compound is not publicly available, the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold to which it belongs has demonstrated potent anti-inflammatory activity. In a 2015 study, the optimized analog 6e (containing a 4-carboxyphenyl substitution on the piperidine) inhibited NO production with an IC50 of 0.86 μM and TNF-α production with an IC50 of 1.87 μM in LPS-stimulated RAW 264.7 macrophages, and displayed superior in vivo efficacy to ibuprofen in a xylene-induced ear edema mouse model [1]. This establishes a benchmark for the scaffold; sulfonyl analogs like the target compound are expected to modulate this activity profile through their distinct electronic effects.

Anti-Inflammatory Benchmark
Class-level inference
Reference analog 6e: NO IC50 0.86 μM, TNF-α IC50 1.87 μM
Target compound: no direct data
Scaffold activity context for screening
Sulfonyl analog profile requires experimental validation
Inflammation Nitric Oxide Inhibition TNF-α

MCH Receptor Antagonism Patent Coverage

US Patent 7,511,146 discloses 2-substituted benzimidazole piperidine compounds as melanin-concentrating hormone (MCH) receptor antagonists [1]. The generic structure encompasses N-sulfonyl variants, including those with halogen-substituted aryl sulfonyl groups. This patent establishes that compounds within this chemotype, including sulfonyl-substituted analogs, possess MCH receptor modulatory activity relevant for metabolic disorder research. The specific 4-bromophenylsulfonyl variant offers a distinct halogen substitution pattern (para-bromo) compared to the fluoro- and chloro-substituted examples predominantly exemplified in the patent.

MCH Antagonism Patent
Class-level inference
Covered by US 7,511,146 generic formula
Para-bromo substitution unexemplified
IP precedent supports MCH research use
Halogen diversity underexplored in patent examples
Melanin-Concentrating Hormone Obesity Metabolic Disorders

In Vivo Anti-Inflammatory Validation of Sulfonyl Benzimidazoles

A series of 1-sulfonyl substituted imidazole and benzo[d]imidazole compounds demonstrated promising anti-inflammatory activities in animal tests conducted in rats [1]. While this study does not isolate the target compound, it provides direct class-level evidence that the 1-sulfonyl benzimidazole motif—structurally analogous to the sulfonyl-piperidine-benzimidazole arrangement in the target compound—is associated with measurable in vivo anti-inflammatory efficacy. The study further notes that these compounds showed no activity in a CXCR4 receptor agonist calcium assay, indicating a degree of target selectivity within the chemokine receptor family [1].

In Vivo Anti-Inflammatory
Class-level inference
Sulfonyl benzimidazole class: anti-inflammatory in rat models
Inactive at CXCR4 receptor
Supports inflammation research with CXCR4-independent mechanism
Individual compound efficacy data not reported
In Vivo Anti-Inflammation Sulfonyl Benzimidazole Preclinical Models

2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole: Evidence-Based Applications


Anti-Inflammatory Diversity Screening Libraries

Given the established anti-inflammatory activity of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold (compound 6e: NO IC50 = 0.86 μM, TNF-α IC50 = 1.87 μM) [1], this compound serves as a halogenated sulfonyl variant for structure-activity relationship (SAR) exploration. Its 4-bromophenylsulfonyl group provides a distinct electronic and steric profile compared to the carboxylic acid-terminated analogs described in the primary literature, enabling the systematic evaluation of substituent effects on NF-κB pathway modulation in macrophage-based inflammation models [1].

MCH Antagonist Lead Expansion and Halogen SAR

As the compound falls within the generic structure of MCH receptor antagonists claimed in US Patent 7,511,146 [2], it is suitable for use in MCH binding and functional antagonism assays. The para-bromo substitution offers an opportunity to probe halogen bonding interactions at the MCH receptor, a dimension underexplored in the predominantly fluoro/chloro patent examples [2]. Procurement should be considered specifically for programs seeking to diversify halogen substitution patterns in MCH antagonist lead optimization.

Chemical Probe for Sulfonyl-Benzimidazole Pharmacophore

The 1-sulfonyl benzimidazole class has demonstrated in vivo anti-inflammatory efficacy in rat models while remaining inactive at CXCR4 receptors [3]. This compound, bearing the critical sulfonyl-benzimidazole motif, can be employed as a tool compound to deconvolute the molecular targets underlying this anti-inflammatory activity, distinct from CXCR4-mediated mechanisms [3]. Its para-bromo substituent also provides a heavy atom label advantageous for X-ray crystallography or mass spectrometry-based target identification studies.

Physicochemical Benchmarking in Lead Optimization

With a molecular weight of 420.3 g/mol and a calculated tPSA of approximately 77.8 Ų , this compound occupies a physicochemical space distinct from both the parent 2-(piperidin-4-yl)-1H-benzo[d]imidazole (MW 201.27) and the optimized anti-inflammatory lead 6e. It can serve as a reference point for assessing the impact of sulfonyl-halogenaryl groups on solubility, permeability, and metabolic stability within benzimidazole-based lead optimization programs.

Application
Selection Property
Validation Focus
Anti-inflammatory diversity screening
Halogenated sulfonyl substituent for SAR
NF-κB pathway modulation in macrophage models
MCH antagonist lead expansion
Para-bromo substitution for halogen diversity
MCH receptor binding and functional antagonism
Sulfonyl-benzimidazole target deconvolution
Heavy-atom label (Br) for X-ray/MS
CXCR4-independent anti-inflammatory mechanisms
Physicochemical lead optimization
Sulfonyl-halogenaryl impact on drug-like properties
Solubility, permeability, and metabolic stability
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